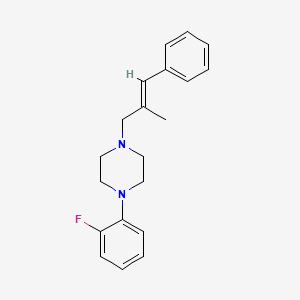

1-(2-fluorophenyl)-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine

Overview

Description

Synthesis Analysis

The synthesis of derivatives closely related to 1-(2-fluorophenyl)-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has been documented. For instance, a novel compound within the same family, 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl)methyl)piperazin-1-yl)-1H-indazole, was synthesized through a simple and efficient process, with characterization conducted via spectral analysis (Balaraju, Kalyani, & Laxminarayana, 2019). This highlights the active exploration of piperazine derivatives in the context of medicinal chemistry.

Molecular Structure Analysis

Crystallographic studies of related compounds provide insights into the molecular structure. For example, thermal and crystallographic studies of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine revealed a monoclinic space group with specific lattice parameters, highlighting the presence of intermolecular interactions that stabilize the crystal lattice (Awasthi et al., 2014). Such studies are crucial for understanding the compound's structural features and potential reactivity.

Chemical Reactions and Properties

Research has shown that derivatives of piperazine, including those similar to the target compound, undergo various chemical reactions, leading to a range of biological activities. The synthesis and antimicrobial activity of specific piperazine derivatives have been studied, highlighting their potential as antimicrobial agents (Mishra & Chundawat, 2019).

Physical Properties Analysis

Studies on related compounds provide insights into their physical properties. The thermal stability and crystallographic parameters of piperazine derivatives are explored to understand their behavior under different conditions, which is essential for their application in medicinal chemistry (Awasthi et al., 2014).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, such as reactivity, pharmacological activities, and interactions with biological targets, are of significant interest. For example, the design and synthesis of novel derivatives aim to explore their potential as therapeutic agents, with specific studies focusing on their binding properties and efficacy as serotonin reuptake inhibitors or antimicrobial agents (Dorsey, Miranda, Cozzi, & Pinney, 2004).

Scientific Research Applications

Overview of Piperazine Derivatives

Piperazine derivatives, including 1-(2-fluorophenyl)-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine, play a pivotal role in drug development due to their versatile medicinal potential. These compounds are integral to the rational design of drugs, displaying a broad spectrum of therapeutic uses. The significance of piperazine in drug discovery is highlighted by its incorporation into a wide array of pharmaceuticals, ranging from antipsychotic and antidepressant to anticancer and antiviral agents. The modification of the piperazine nucleus can lead to significant differences in the medicinal properties of the resultant molecules, underscoring the scaffold's flexibility in drug design (Rathi et al., 2016).

Piperazine's Role in Targeting D2-like Receptors

Research into the structure-activity relationship of arylcycloalkylamines, including piperazines, reveals their importance in enhancing the potency and selectivity of binding affinity at D2-like receptors. These pharmacophoric groups are exemplified in various antipsychotic agents, suggesting that modifications in arylalkyl substituents can significantly impact the selectivity and potency of synthesized agents targeting these receptors (Sikazwe et al., 2009).

Anti-mycobacterial Activity of Piperazine Analogues

Piperazine and its analogues have shown notable anti-mycobacterial activity, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the potential of piperazine as a critical building block in developing potent anti-TB molecules, offering insights into the design and structure-activity relationship of piperazine-based anti-TB agents (Girase et al., 2020).

Piperazine Derivatives in Antipsychotic Development

The development and application of piperazine derivatives in treating psychotic and mood disorders have been a significant area of research. Lurasidone, a novel benzisothiazole and second-generation antipsychotic drug, showcases the utility of piperazine derivatives in developing effective treatments for schizophrenia and bipolar depression. Its distinctive pharmacodynamic profile, including a low risk of inducing weight gain, metabolic, or cardiac abnormalities, highlights the therapeutic value of piperazine-based compounds in managing complex mental health conditions (Pompili et al., 2018).

Piperazines in Biological Research

The exploration of piperazines in biological research underscores their broad pharmacological applications. Piperazine moieties are found in compounds exhibiting a wide range of activities, including antimicrobial, anticonvulsant, antidepressant, and anti-inflammatory properties. This versatility makes piperazines and their derivatives valuable tools in drug discovery and development, providing a basis for synthesizing new therapeutic agents with enhanced efficacy and reduced toxicity (Verma & Kumar, 2017).

properties

IUPAC Name |

1-(2-fluorophenyl)-4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2/c1-17(15-18-7-3-2-4-8-18)16-22-11-13-23(14-12-22)20-10-6-5-9-19(20)21/h2-10,15H,11-14,16H2,1H3/b17-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHJVYBMEJAHMS-BMRADRMJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)CN2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/CN2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorophenyl)-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4628076.png)

![5-bromo-2-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4628092.png)

![N-cyclohexyl-N'-[1-(4-isopropylphenyl)ethyl]thiourea](/img/structure/B4628094.png)

![ethyl 5-{[(2,4-dimethylphenyl)amino]carbonyl}-4-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4628098.png)

![2-{[(4-methylphenoxy)carbonyl]amino}ethyl hydroxy(3-methylphenyl)carbamate](/img/structure/B4628106.png)

![4-[(4-benzyl-1-piperidinyl)carbonyl]-2-(3-chlorophenyl)quinoline](/img/structure/B4628111.png)

![N~2~-(2-chlorophenyl)-N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4628120.png)

![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methylbenzyl)piperazine](/img/structure/B4628131.png)

![methyl 4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)benzoate](/img/structure/B4628133.png)

![N-[2-(benzyloxy)benzyl]quinuclidin-3-amine dihydrochloride](/img/structure/B4628147.png)

![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4628165.png)

![6-cyclopropyl-1-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4628172.png)